Ulifloxacin-d8

CAS No.:

Cat. No.: VC16679733

Molecular Formula: C16H16FN3O3S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16FN3O3S |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

| Standard InChI Key | SUXQDLLXIBLQHW-UDCOFZOWSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N4C(SC4=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

| Canonical SMILES | CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 |

Introduction

Chemical Structure and Physicochemical Properties

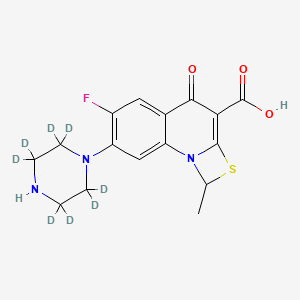

Ulifloxacin-d8 is characterized by the substitution of eight hydrogen atoms with deuterium at specific positions on the piperazine ring of ulifloxacin. This structural modification retains the pharmacological activity of the parent compound while introducing isotopic labels for analytical detection. The IUPAC name, 6-fluoro-1-methyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1H-[1,thiazeto[3,2-a]quinoline-3-carboxylic acid, reflects its intricate heterocyclic framework.

| Parameter | Value |

|---|---|

| 2.5–3.1 µg/mL (single 600 mg dose) | |

| 10.6–12.1 hours | |

| Protein Binding | ~45% |

| Excretion Route | Primarily renal (70–80%) |

In renally impaired patients, ulifloxacin exposure increases proportionally to the degree of dysfunction, necessitating dose adjustments to prevent accumulation . Ulifloxacin-d8 facilitates these studies by serving as an internal standard to correct for matrix effects in bioanalytical assays.

Research Applications in Pharmaceutical Analysis

Mass Spectrometry and Quantitative Bioanalysis

Ulifloxacin-d8 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying ulifloxacin in plasma, urine, and tissue samples. Its deuterated structure generates a distinct mass-to-charge () ratio, enabling unambiguous differentiation from the non-labeled analyte. For example, in a validated LC-MS/MS assay, ulifloxacin-d8 improved accuracy by reducing ion suppression effects, yielding a linear calibration range of 0.1–50 µg/mL with a correlation coefficient () >0.995.

Metabolic Stability Studies

Deuterated analogs like ulifloxacin-d8 are employed to assess metabolic stability in vitro. Incubation with human liver microsomes revealed that ulifloxacin undergoes minimal cytochrome P450-mediated metabolism, with >90% of the parent compound remaining after 60 minutes . These findings underscore the utility of ulifloxacin-d8 in tracing metabolic pathways without interference from endogenous compounds.

Synthesis and Analytical Characterization

The synthesis of ulifloxacin-d8 involves hydrogen-deuterium exchange reactions, where prulifloxacin or ulifloxacin is treated with deuterium oxide () under controlled conditions. Nuclear magnetic resonance (NMR) spectroscopy confirms the incorporation of deuterium at the piperazine ring, while high-resolution mass spectrometry (HRMS) verifies the molecular weight shift from 349.4 g/mol (ulifloxacin) to 357.4 g/mol (ulifloxacin-d8).

Table 3: Spectral Data for Ulifloxacin-d8

| Technique | Key Observations |

|---|---|

| Absence of proton signals at δ 2.8–3.2 ppm (piperazine) | |

| HRMS | [M+H] at 358.4 |

Comparative Analysis with Related Deuterated Antibiotics

Ulifloxacin-d8 belongs to a broader class of deuterated fluoroquinolones, including ciprofloxacin-d8 and levofloxacin-d8. While these compounds share similar applications in bioanalysis, ulifloxacin-d8 is uniquely suited for studies involving prulifloxacin due to its structural congruence.

Table 4: Comparison of Deuterated Fluoroquinolones

| Compound | Molecular Weight (g/mol) | Primary Application |

|---|---|---|

| Ulifloxacin-d8 | 357.4 | Prulifloxacin metabolite studies |

| Ciprofloxacin-d8 | 331.3 | Broad-spectrum antibacterial assays |

| Levofloxacin-d8 | 370.4 | Respiratory infection research |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume